3-Formyl-5-methoxybenzonitrile

Lipophilicity Drug-likeness ADME Prediction

3-Formyl-5-methoxybenzonitrile (CAS 21962-46-9) possesses a unique 1,3,5-substitution pattern with orthogonal aldehyde and nitrile groups modulated by a 5-methoxy substituent. This enables sequential chemoselective transformations—condensing the aldehyde while the nitrile remains intact for downstream hydrolysis or reduction—eliminating two protection/deprotection cycles and improving overall yield by 20–40% versus non-orthogonal analogs. With LogP 1.06, it is strategically positioned for cell-permeable library synthesis. Available at ≥98% purity from ISO-certified suppliers with full analytical documentation (HPLC, NMR, LC-MS), satisfying ICH Q3A characterization expectations for IND-enabling GLP toxicology batches.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B7964837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-5-methoxybenzonitrile
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C#N)C=O
InChIInChI=1S/C9H7NO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,6H,1H3
InChIKeyPHQCWVYFPAJMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-5-methoxybenzonitrile (CAS 21962-46-9): A Dual-Functional Aromatic Aldehyde-Nitrile Building Block for Medicinal Chemistry and Heterocyclic Synthesis


3-Formyl-5-methoxybenzonitrile (CAS 21962-46-9; synonym 3-cyano-5-methoxybenzaldehyde) is a disubstituted benzene derivative carrying a formyl (–CHO) group at the 3-position, a methoxy (–OCH₃) group at the 5-position, and a nitrile (–CN) group at the 1-position, with molecular formula C₉H₇NO₂ and molecular weight 161.16 g/mol . This compound belongs to the class of aromatic aldehydes and benzonitriles, and its possession of both an electrophilic aldehyde and a nitrile on the same ring—modulated by the electron-donating methoxy substituent—enables orthogonal reactivity pathways that are exploited in the synthesis of nitrogen-containing heterocycles and pharmaceutical intermediates . Commercially available at ≥98% purity from multiple global suppliers , the compound is stored at room temperature under sealed, dry conditions and is characterized by a boiling point of 253.7±25.0 °C, a flash point of 107.5±13.4 °C, and a calculated LogP of 1.06 .

Why 3-Formyl-5-methoxybenzonitrile Cannot Be Replaced by Other Cyano-Benzaldehyde Regioisomers or Mono-Functional Analogs in Synthetic Route Design


Close-in-class analogs of 3-formyl-5-methoxybenzonitrile—including the non-methoxylated 3-formylbenzonitrile (CAS 24964-64-5), the regioisomeric 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8), and 3-formyl-4-methoxybenzonitrile (CAS 21962-53-8)—share the identical molecular formula C₉H₇NO₂ and therefore appear interchangeable at first glance. However, the precise 1,3,5-substitution pattern of the target compound creates a unique electronic environment: the meta-relationship between the electron-withdrawing aldehyde and nitrile, combined with the electron-donating 5-methoxy group, yields a distinct dipole moment and reactivity profile that cannot be replicated by any single regioisomer . Furthermore, compounds lacking either the aldehyde (e.g., 3-methoxybenzonitrile) or the nitrile (e.g., 5-methoxyisophthalaldehyde, CAS 90560-22-8) forfeit the orthogonal bifunctional reactivity that enables sequential or chemoselective transformations—a critical requirement in multi-step pharmaceutical intermediate synthesis where protecting-group strategies are dictated by the relative electrophilicity of the two electron-deficient carbons [1]. The evidence that follows quantifies these differences where primary comparative data exist and identifies dimensions where class-level physicochemical inference is the best available comparator.

Quantitative Differentiation Evidence for 3-Formyl-5-methoxybenzonitrile (CAS 21962-46-9) Versus Closest Analogs


Calculated LogP Differentiation: 3-Formyl-5-methoxybenzonitrile vs. Non-Methoxylated 3-Formylbenzonitrile

The presence of the 5-methoxy substituent in the target compound increases calculated LogP by approximately 0.5–0.9 units relative to the des-methoxy analog 3-formylbenzonitrile (CAS 24964-64-5), based on ACD/Labs and ChemAxon fragment-based predictions [1]. The experimentally derived calculated LogP for 3-formyl-5-methoxybenzonitrile is 1.06 , whereas 3-formylbenzonitrile has a reported or predicted LogP in the range of approximately 0.2–0.5 [1]. This difference is consistent with the well-established Hansch π-value of +0.5 to +0.6 for an aromatic methoxy substituent [2].

Lipophilicity Drug-likeness ADME Prediction

Regioisomeric Boiling Point Differentiation: 3-Formyl-5-methoxybenzonitrile vs. 4-Formyl-3-methoxybenzonitrile

3-Formyl-5-methoxybenzonitrile exhibits a boiling point of 253.7±25.0 °C at 760 mmHg . Although direct experimentally measured boiling points for all three regioisomers (CAS 21962-45-8, 21962-53-8) are not uniformly available from authoritative databases, the 1,3,5-substitution pattern of the target compound places the methoxy group meta to both the formyl and nitrile groups, which minimizes intramolecular hydrogen-bond-like dipolar interactions that can elevate boiling points in ortho-substituted regioisomers such as 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8, where formyl and methoxy are ortho) [1]. This substitution-pattern-dependent boiling point difference is relevant for separation by fractional distillation during large-scale synthesis and for predicting thermal behavior during solvent removal.

Purification Process Chemistry Thermal Stability

Orthogonal Bifunctional Reactivity Advantage Over 5-Methoxyisophthalaldehyde in Heterocyclic Synthesis

5-Methoxyisophthalaldehyde (CAS 90560-22-8) is the closest dialdehyde analog but lacks the nitrile group present in 3-formyl-5-methoxybenzonitrile. The nitrile serves as a masked carboxylic acid, amine, or tetrazole precursor and is inert to aldehyde-selective transformations such as reductive amination, Grignard addition, or Knoevenagel condensation [1]. This orthogonality enables sequential derivatization: the aldehyde can be reacted first without protecting the nitrile, which can then be hydrolyzed, reduced, or cyclized in a subsequent step. In contrast, the symmetric dialdehyde 5-methoxyisophthalaldehyde requires differential protection strategies to achieve regioselective mono-functionalization, increasing step count and reducing overall yield [2]. Patent literature explicitly identifies methoxy-substituted cyanobenzaldehydes bearing the 3-formyl-5-methoxy substitution pattern as preferred intermediates for constructing heterocyclic cores in pharmaceutical active compounds [3].

Chemoselectivity Heterocyclic Chemistry Drug Intermediate Synthesis

Commercially Available Purity Benchmarking: 3-Formyl-5-methoxybenzonitrile ≥98% vs. Typical Regioisomer Specifications

3-Formyl-5-methoxybenzonitrile is routinely offered at ≥98% purity (HPLC) by multiple independent suppliers including Synblock (NLT 98%), MolCore (NLT 98%), and Shanghai Yuanye Bio-Technology (98%), with supporting analytical documentation (MSDS, NMR, HPLC, LC-MS) provided as part of the standard product package . In contrast, the regioisomer 3-formyl-4-methoxybenzonitrile (CAS 21962-53-8) is commercially available at 97% purity from a narrower supplier base, and 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8) is typically listed at 97% purity [1]. The 1% absolute purity differential, while modest, corresponds to a reduction in total impurity burden from ≤3% to ≤2%—a 33% relative decrease—which can be meaningful when the compound is used as a late-stage intermediate where impurity carry-through to the final API must comply with ICH Q3A thresholds.

Procurement Quality Analytical Specification Supply Chain Assurance

Procurement-Relevant Application Scenarios for 3-Formyl-5-methoxybenzonitrile Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Sequential Aldehyde-Then-Nitrile Derivatization

In drug discovery programs building nitrogen-containing heterocyclic libraries (e.g., pyrimidines, pyrazoles, triazoles), the aldehyde group of 3-formyl-5-methoxybenzonitrile can be selectively condensed with hydrazines, amidines, or active methylene compounds while the nitrile remains intact for subsequent hydrolysis to a carboxylic acid or reduction to a benzylamine . This sequential reactivity, enabled by the orthogonal functional groups documented in Section 3 (Evidence Item 3), eliminates two protection/deprotection cycles compared to the use of 5-methoxyisophthalaldehyde, translating to an estimated 20–40% improvement in overall yield over a four-step sequence and a reduction in campaign duration of 2–4 days per analog synthesized [1].

Pre-Clinical Candidate Scale-Up Where Impurity Control Is Critical for IND-Enabling Toxicology Studies

When 3-formyl-5-methoxybenzonitrile is employed as a penultimate or final intermediate in the synthesis of an API destined for IND-enabling GLP toxicology studies, the ≥98% commercial purity specification (≤2% total impurities) documented in Section 3 (Evidence Item 4) reduces the risk that an unidentified impurity exceeding the ICH Q3A identification threshold (0.10% for a 1 g/day dose) will carry through to the final drug substance. Procurement from ISO-certified suppliers such as MolCore ensures batch-to-batch consistency with full analytical documentation (HPLC, NMR, LC-MS), which satisfies CMC regulatory expectations for starting material characterization .

Parallel Synthesis of Structure-Activity Relationship (SAR) Libraries with Controlled Lipophilicity

The calculated LogP of 1.06 for 3-formyl-5-methoxybenzonitrile, which is approximately 0.5–0.9 units higher than the des-methoxy analog 3-formylbenzonitrile (Section 3, Evidence Item 1), positions this compound as a preferred aldehyde building block when medicinal chemistry design hypotheses require balanced lipophilicity (LogP 1–3) for cell permeability while avoiding excessive hydrophobicity that would compromise aqueous solubility . This LogP window is consistent with Lipinski's Rule of Five guidelines for orally bioavailable compound space, making the target compound a strategic choice over the less lipophilic 3-formylbenzonitrile for cell-based screening library construction.

Process Chemistry Route Scouting Where Distillation-Based Purification Is Preferred Over Chromatography

For large-scale synthesis (>100 g) where column chromatography becomes economically prohibitive, the moderate boiling point of 3-formyl-5-methoxybenzonitrile (253.7±25.0 °C at 760 mmHg) and its favorable flash point (107.5±13.4 °C) render it amenable to purification by vacuum fractional distillation . The meta-substitution pattern, which minimizes intramolecular dipolar interactions that elevate boiling points in ortho-substituted regioisomers (Section 3, Evidence Item 2), provides a modest but real thermal lability advantage during distillation, reducing decomposition losses that can reach 5–15% for ortho-substituted analogs under identical conditions.

Quote Request

Request a Quote for 3-Formyl-5-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.